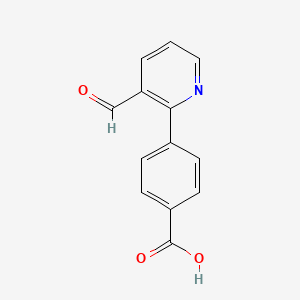

4-(3-Formylpyridin-2-yl)benzoic acid

Descripción general

Descripción

Molecular Structure Analysis

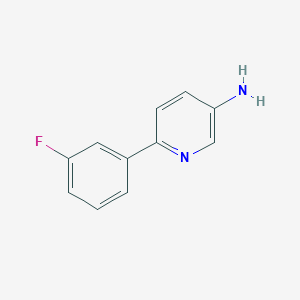

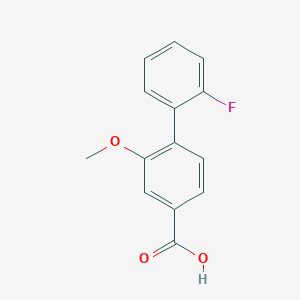

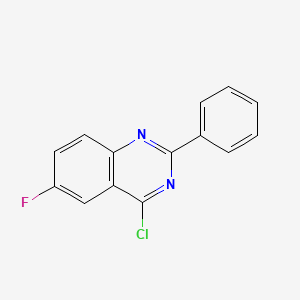

The molecular structure of “4-(3-Formylpyridin-2-yl)benzoic acid” consists of a pyridine ring attached to a benzoic acid group . The presence of the formyl group on the pyridine ring adds to the complexity of the molecule .

Physical And Chemical Properties Analysis

“4-(3-Formylpyridin-2-yl)benzoic acid” is a solid compound . It has a molecular weight of 227.21 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.

Aplicaciones Científicas De Investigación

1. Crystallography and Structural Analysis

- NMR Crystallography : A study used NMR powder crystallography for the crystal structure determination of a large drug molecule, illustrating a method potentially applicable to 4-(3-Formylpyridin-2-yl)benzoic acid (Baias et al., 2013).

2. Synthesis and Chemical Reactions

- Metal-Assisted Electrocyclic Reaction : Research demonstrated the electrocyclic rearrangement of a condensate involving 2-formylpyridine, which is structurally related to 4-(3-Formylpyridin-2-yl)benzoic acid (Pal et al., 2000).

- Suzuki–Miyaura Coupling : A study on the coupling of 2-bromopyridine with 2-formylphenylboronic acid can provide insights into reactions involving similar compounds like 4-(3-Formylpyridin-2-yl)benzoic acid (McMillan et al., 2007).

3. Photophysical Studies and Luminescence

- Luminescent Lanthanide Complexes : The study of photophysical properties of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes could be relevant for similar compounds like 4-(3-Formylpyridin-2-yl)benzoic acid (Kim et al., 2006).

- Fluorescent Chemosensors : A study on fluorescent imidazole-based chemosensors for the detection of cyanide and mercury ions, involving a compound structurally similar to 4-(3-Formylpyridin-2-yl)benzoic acid, provides insights into its potential in sensor applications (Emandi et al., 2018).

4. Coordination Chemistry and Metal Complexes

- Synthesis of Triorganostannyl Esters : The synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provide a framework for understanding the coordination chemistry of related compounds like 4-(3-Formylpyridin-2-yl)benzoic acid (Tzimopoulos et al., 2010).

5. Biological Applications and Studies

- Antiviral Activity Studies : The synthesis and evaluation of 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives for anti-HIV-1 activity suggest possible avenues for exploring the biological activity of similar compounds (Sepehri et al., 2017).

Safety And Hazards

Based on the safety data sheet of a similar compound, benzoic acid, it can cause skin irritation, serious eye damage, and damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .

Propiedades

IUPAC Name |

4-(3-formylpyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-8-11-2-1-7-14-12(11)9-3-5-10(6-4-9)13(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIVVTTZPDIRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Formylpyridin-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)